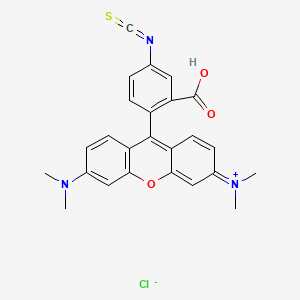
Rhodamine B, tetramethyl-, isothiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhodamine B, tetramethyl-, isothiocyanate is a fluorescent dye widely used in various scientific fields. Known for its strong two-photon absorption at approximately 830 nm, this compound is particularly valuable in fluorescence microscopy and other imaging techniques . Its chemical structure allows it to bind to proteins and other biomolecules, making it a versatile tool in biological research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Rhodamine B, tetramethyl-, isothiocyanate typically involves the reaction of Rhodamine B with tetramethylrhodamine isothiocyanate. The process generally requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired isothiocyanate derivative.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: Rhodamine B, tetramethyl-, isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the isothiocyanate group.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in typical applications.
Common Reagents and Conditions:
Nucleophiles: Amines and thiols are common nucleophiles that react with this compound.
Solvents: DMF, dichloromethane (DCM), and acetonitrile are frequently used solvents.
Catalysts: Triethylamine and other bases are often employed to facilitate reactions.
Major Products: The primary products of these reactions are derivatives where the isothiocyanate group has been replaced or modified, often resulting in conjugates with proteins or other biomolecules.
科学研究应用
Rhodamine B, tetramethyl-, isothiocyanate is extensively used in:
Chemistry: As a fluorescent marker in various analytical techniques.
Biology: For labeling proteins, nucleic acids, and other biomolecules in fluorescence microscopy and flow cytometry.
Medicine: In diagnostic assays and imaging techniques to track cellular processes and disease markers.
Industry: In the development of fluorescent probes and sensors for environmental and industrial monitoring.
作用机制
The compound exerts its effects primarily through its ability to fluoresce upon excitation by light. The isothiocyanate group allows it to form stable covalent bonds with amino groups in proteins, enabling its use as a fluorescent tag. The fluorescence mechanism involves the absorption of light, followed by the emission of light at a longer wavelength, which is detected in imaging applications.
相似化合物的比较
Rhodamine 6G: Another fluorescent dye with similar applications but different spectral properties.
Fluorescein Isothiocyanate (FITC): Widely used in similar applications but with different excitation and emission wavelengths.
Texas Red: A sulfonyl chloride derivative used for similar purposes but with distinct chemical properties.
Uniqueness: Rhodamine B, tetramethyl-, isothiocyanate is unique due to its strong two-photon absorption, making it particularly useful in advanced imaging techniques that require deep tissue penetration and reduced photodamage.
属性
CAS 编号 |
6749-36-6 |
|---|---|
分子式 |
C25H22ClN3O3S |
分子量 |
480 g/mol |
IUPAC 名称 |
[9-(2-carboxy-4-isothiocyanatophenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C25H21N3O3S.ClH/c1-27(2)16-6-9-19-22(12-16)31-23-13-17(28(3)4)7-10-20(23)24(19)18-8-5-15(26-14-32)11-21(18)25(29)30;/h5-13H,1-4H3;1H |
InChI 键 |
ZIDZWKOOWSJOJR-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)N=C=S)C(=O)O.[Cl-] |
规范 SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)N=C=S)C(=O)O.[Cl-] |
Key on ui other cas no. |
6749-36-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















